molecular formula C11H10ClNO B13973317 1-(3-Chloroquinolin-7-YL)ethan-1-OL CAS No. 1884155-75-2

1-(3-Chloroquinolin-7-YL)ethan-1-OL

Cat. No.: B13973317
CAS No.: 1884155-75-2
M. Wt: 207.65 g/mol
InChI Key: WKISOTWRBOQZBQ-UHFFFAOYSA-N
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Description

1-(3-Chloroquinolin-7-YL)ethan-1-OL is a chemical compound belonging to the chloroquinoline family, a class of heterocyclic structures known for their significant utility in medicinal chemistry and drug discovery research . Quinoline scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . While specific biological data for this compound may be limited, related chloroquinoline derivatives are extensively investigated for their potential as antitumor agents , antimicrobials , and antiparasitic agents . The presence of the chloroquinoline core suggests potential for DNA interaction studies, as some analogs are known to function via DNA intercalation, which can interfere with replication and transcription processes . This compound is offered as a high-purity building block for researchers exploring structure-activity relationships (SAR), synthesizing novel molecular hybrids, or developing new enzyme inhibitors. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific safety data sheet (SDS) prior to use.

Properties

CAS No.

1884155-75-2

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(3-chloroquinolin-7-yl)ethanol

InChI

InChI=1S/C11H10ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-7,14H,1H3

InChI Key

WKISOTWRBOQZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NC=C(C=C2C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Chloroquinoline Precursors

The synthesis of chloroquinoline derivatives such as this compound often begins with 4,7-dichloroquinoline as the key starting material. The chloro substituents at positions 4 and 7 allow for selective nucleophilic aromatic substitution reactions.

  • One method involves reacting 4,7-dichloroquinoline with an amino alcohol, such as ethanolamine, under heating conditions (~110 °C) in a suitable solvent like ethanol. The reaction proceeds via nucleophilic substitution at the 7-position chlorine by the amino group of ethanolamine, yielding the corresponding 7-chloroquinolinyl ethan-1-ol derivative after crystallization and purification. This method yields a white crystalline powder with high yield (~91%) and purity confirmed by spectroscopic techniques.

  • The reaction conditions typically involve:

    • Molar ratio of 1:12.5 (4,7-dichloroquinoline to aminoalcohol)
    • Heating at 110 °C for 2 hours
    • Crystallization from ethyl acetate and water
    • Vacuum filtration and drying

Alternative Hydroxyalkylthiol Substitution

Another synthetic approach uses nucleophilic substitution with hydroxyalkylthiols on 7-chloroquinoline derivatives:

  • The reaction of 7-chloroquinoline with mercapto alcohols in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in dry dimethylformamide (DMF) at 80 °C under nitrogen atmosphere for 12 hours leads to the formation of 7-chloroquinolin-4-ylthio alcohol derivatives. Although this method primarily targets sulfur substitution at the 4-position, it provides insight into functionalizing quinoline rings with hydroxyalkyl side chains.

  • Optimized conditions include:

    • Dry DMF as solvent
    • Excess triethylamine and DMAP as catalyst
    • Reaction temperature of 80 °C
    • Reaction time of 12 hours
    • Purification by recrystallization or column chromatography

Reduction and Functional Group Transformations

  • In some protocols, the hydroxyethyl quinoline derivatives are further transformed by bromination or azidation:

    • The quinolinyl alcohol can be treated with hydrobromic acid and toluene under reflux to form the corresponding bromoethyl derivative, which can be isolated as a light-yellow powder with yields around 88%.

    • Subsequent substitution of the bromo group with sodium azide in anhydrous DMF yields the azidoethyl quinoline derivative with yields near 89%.

These transformations demonstrate the versatility of the hydroxyethyl quinoline intermediate for further functionalization.

Condensation with Aminoacetophenones

  • Another synthetic route involves the condensation of 4,7-dichloroquinoline with aminoacetophenones in dry ethanol under reflux (80-85 °C) for 9 hours. This produces 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone derivatives, which can be recrystallized to high purity and yield (~98%).

  • Although this method targets aminoacetophenone derivatives, it underscores the reactivity of 4,7-dichloroquinoline with nucleophiles bearing hydroxy or amino groups, relevant to synthesizing hydroxyethyl quinoline derivatives.

Comparative Data Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Product Type Yield (%) Notes
1 4,7-Dichloroquinoline Ethanolamine, ethanol, 110 °C, 2 h 7-Chloroquinolinyl ethan-1-ol 91 High yield, white crystalline powder
2 7-Chloroquinoline derivative Mercapto alcohol, triethylamine, DMAP, dry DMF, 80 °C, 12 h, N2 7-Chloroquinolin-4-ylthio alcohols 73-86 Requires catalyst, moderate to good yield
3 Quinolinyl alcohol Hydrobromic acid, toluene, reflux, 2 h Bromoethyl quinoline derivative 88 Intermediate for further substitution
4 Quinolinyl bromide Sodium azide, anhydrous DMF, room temp, overnight Azidoethyl quinoline derivative 89 High yield, white-yellow powder
5 4,7-Dichloroquinoline Aminoacetophenone, dry ethanol, reflux 80-85 °C, 9 h Aminoquinoline acetophenone 98 High yield, relevant nucleophilic substitution

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinolin-7-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Substituted Phenyl Ethanol Derivatives

Key differences include:

Property 1-(3-Chloroquinolin-7-YL)ethan-1-OL (R)-1-(3-Chlorophenyl)ethan-1-ol
Molecular Formula C₁₁H₁₀ClNO C₈H₉ClO
Molecular Weight (g/mol) 207.45 156.61
Aromatic System Quinoline (heterocyclic) Benzene (homocyclic)
Stereochemical Purity Not reported 87% (via chiral HPLC)
Synthesis Yield Not reported 99%
Physical State Not reported Colorless oil

Key Findings :

  • The quinoline derivative has a higher molecular weight due to the nitrogen-containing heterocycle.
  • Substituted phenyl ethanols exhibit high synthetic yields (99%) but moderate stereochemical purity (87–90%) .
  • The absence of a heterocyclic ring in phenyl derivatives may reduce solubility in polar solvents compared to quinoline analogs.

Tetrahydroquinoline Derivatives

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 57368-84-0) shares a partially saturated quinoline core but differs in functional groups:

Property This compound 2-Chloro-1-(6-methoxy-THQ-1-yl)ethan-1-one
Molecular Formula C₁₁H₁₀ClNO C₁₂H₁₄ClNO₂
Molecular Weight (g/mol) 207.45 239.70
Functional Groups Hydroxyl (-OH) Ketone (-CO-) and methoxy (-OCH₃)
Synthesis Applications Not reported Pharmaceutical impurity standard

Key Findings :

  • The ketone group in the tetrahydroquinoline derivative may enhance reactivity in nucleophilic additions compared to the hydroxyl group in the target compound.

Halogenated Quinoline Alcohols

Property This compound 1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol
Aromatic System Quinoline Indole
Substituents Chlorine, hydroxyl Diethylamino, hydroxyl
Regulatory Status Not reported Schedule I (hallucinogen)

Key Findings :

  • The indole-based compound is internationally controlled due to hallucinogenic properties, highlighting the importance of substituent choice in legal and safety profiles .
  • The target compound’s lack of a basic amino group may reduce its interaction with neurotransmitter receptors compared to the indole derivative.

Biological Activity

1-(3-Chloroquinolin-7-YL)ethan-1-OL is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chloro group and hydroxyl group on the quinoline structure enhances its biological activity.

Antimicrobial Activity

Antibacterial Effects:
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In particular, studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .

Bacterial Strain MIC (μM)
Staphylococcus aureus (MRSA)62.5
Enterococcus faecalis125
Escherichia coli250

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .

Antifungal Activity:
In addition to antibacterial properties, this compound also shows antifungal activity. It has been reported that derivatives related to this compound exhibit potent activity against Candida species, surpassing traditional antifungal agents like fluconazole .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions . The specific pathways involved remain an area of active investigation.

Neuropharmacological Effects

Recent studies have explored the anxiolytic potential of quinoline derivatives, including this compound. In animal models, compounds with similar structures have been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field tests . The involvement of neurotransmitter systems, particularly glutamatergic pathways, is hypothesized to play a crucial role in these effects.

Case Studies and Research Findings

A notable study evaluated the anxiolytic properties of a related compound, 4-phenylselenyl-7-chloroquinoline, which showed significant anxiolytic-like effects in mice . This research underscores the potential for developing new anxiolytics based on quinoline structures.

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